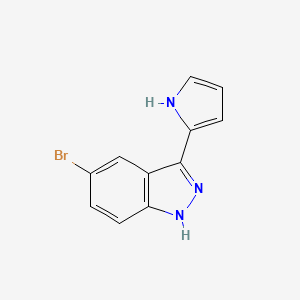
5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole
Vue d'ensemble
Description
5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole is a chemical compound with the molecular formula C11H8BrN3 . It is a member of the indazole family, which are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of compounds similar to 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole has been reported in the literature. For instance, substituted pyrazoles and their heteroannulated analogs have been synthesized via 1,3-dipolar cycloaddition reactions . Another study reported the synthesis of functionalized 3-indolylindolin-2-ones, 3-(1-methylpyrrol-2-yl)indolin-2-ones, and 3-(thiophen-2-yl)indolin-2-ones using a novel indium (III)-catalyzed reaction .Molecular Structure Analysis
The molecular structure of 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole is characterized by a five-membered aromatic ring structure, which is a common feature of the indazole family .Applications De Recherche Scientifique
Application
Pyrrolopyrazine derivatives, which include a pyrrole ring similar to “5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole”, are used in various applications such as pharmaceuticals, organic materials, and natural products. They are mainly employed in bioactive molecules .
Methods
Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Results
Compounds with the pyrrolopyrazine scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
2. 7-Azaindoles Derivatives in Drug Discovery
Application
7-azaindoles derivatives, including “5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine”, show a wide range of biological activities. They are used as intermediates for C3 and C5-substituted 7-azaindoles derivatives .
Methods
The compound “5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine” is obtained by a one-step substitution reaction. The structure of the compound is confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .
Results
7-azaindoles can inhibit the activity of various proteases in pharmacological effects, and have anticancer, antiviral, and other effects .
3. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines
Application
An efficient Pd catalyzed cross-coupling method for 5-bromo-1,2,3-triazine is described . This compound is similar to “5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole” as it also contains a bromine atom and a nitrogen-containing heterocycle.
Methods
The reaction conditions were optimized for the preparation of a representative scope of (hetero)aryl-1,2,3-triazines .
Results
The cross-coupling reactions of 5-bromo-1,2,3-triazines resulted in (hetero)aryl-1,2,3-triazines with up to 97% yield .
4. Synthesis of 5-Bromo-1-Tosyl-1H-Pyrrolo[2,3-b]pyridine
Application
In this study, 5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine was synthesized using a one-step reaction route . This compound is similar to “5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole” as it also contains a bromine atom and a pyrrole ring.
Methods
The structure of the compound was confirmed by MS and analyzed by 1H NMR spectra, IR spectra, and 13C NMR spectra .
Results
The synthesis of 5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine was successful and the structure was fully validated .
5. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines
Application
An efficient Pd catalyzed cross-coupling method for 5-bromo-1,2,3-triazine is described . This compound is similar to “5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole” as it also contains a bromine atom and a nitrogen-containing heterocycle.
Methods
The reaction conditions were optimized for the preparation of a representative scope of (hetero)aryl-1,2,3-triazines .
Results
The cross-coupling reactions of 5-bromo-1,2,3-triazines resulted in (hetero)aryl-1,2,3-triazines with up to 97% yield .
6. Synthesis of 5-Bromo-1-Tosyl-1H-Pyrrolo[2,3-b]pyridine
Application
In this study, 5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine was synthesized using a one-step reaction route . This compound is similar to “5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole” as it also contains a bromine atom and a pyrrole ring.
Methods
The structure of the compound was confirmed by MS and analyzed by 1H NMR spectra, IR spectra, and 13C NMR spectra .
Results
The synthesis of 5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine was successful and the structure was fully validated .
Propriétés
IUPAC Name |
5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3/c12-7-3-4-9-8(6-7)11(15-14-9)10-2-1-5-13-10/h1-6,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAWIFZFXZVZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735783 | |
| Record name | 5-Bromo-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole | |
CAS RN |
911305-49-2 | |
| Record name | 5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911305-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384183.png)
![6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384185.png)
![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)
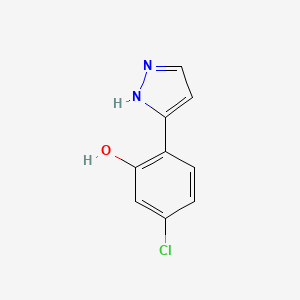
![2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid](/img/structure/B1384189.png)
![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)
![2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B1384193.png)
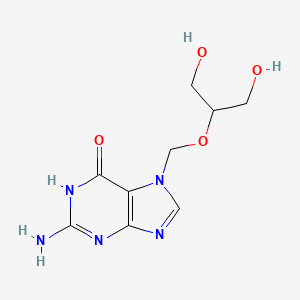
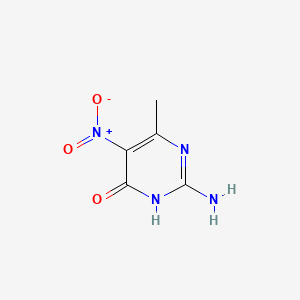
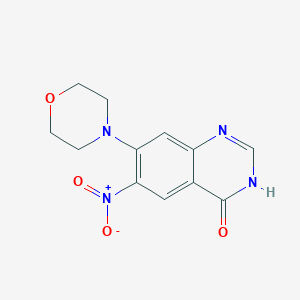
![3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide](/img/structure/B1384199.png)
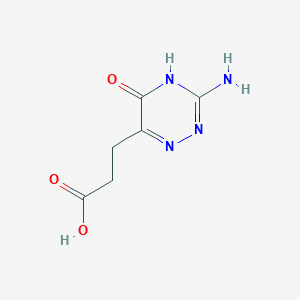
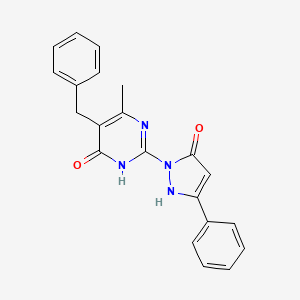
![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)